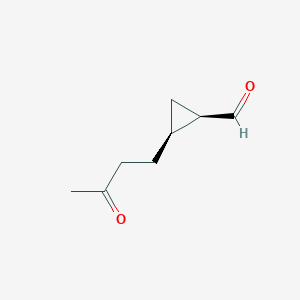
CID 78062374
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[(chloromethyl)silane] is a chemical compound with the molecular formula C3H6Cl2Si2. It consists of 10 hydrogen atoms, 3 carbon atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes two silicon atoms connected by a methylene bridge, each bonded to a chloromethyl group. It is used in various industrial and research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenebis[(chloromethyl)silane] can be synthesized through the Müller-Rochow process, which involves the reaction of silicon with chloromethane under the catalytic influence of copper at temperatures between 250 and 300 °C . This process is widely used in the industrial production of chloromethyl silanes.
Industrial Production Methods: The industrial production of methylenebis[(chloromethyl)silane] typically involves the Müller-Rochow process, which is efficient and scalable for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methylenebis[(chloromethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silanes or siloxanes.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylenebis[(chloromethyl)silane] has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which methylenebis[(chloromethyl)silane] exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Methyltrichlorosilane: A monomer and organosilicon compound with the formula CH3SiCl3.
Methylsilane: A simpler silane compound with the formula CH3SiH3, used in various chemical synthesis applications.
Uniqueness: Methylenebis[(chloromethyl)silane] is unique due to its methylene bridge connecting two silicon atoms, which imparts distinct reactivity and versatility compared to other silanes. This structure allows for a wide range of chemical transformations and applications in different fields.
Properties
Molecular Formula |
C3H6Cl2Si2 |
|---|---|
Molecular Weight |
169.15 g/mol |
InChI |
InChI=1S/C3H6Cl2Si2/c4-1-6-3-7-2-5/h1-3H2 |
InChI Key |
ZLVWVKJFIMHLIW-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]CCl)[Si]CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



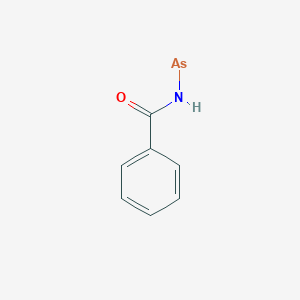
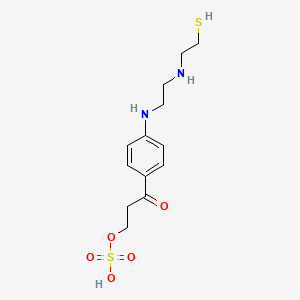
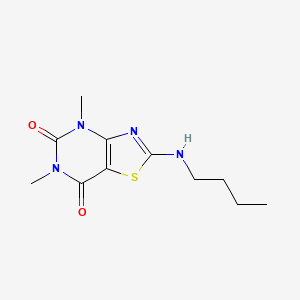
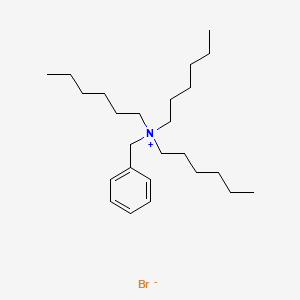
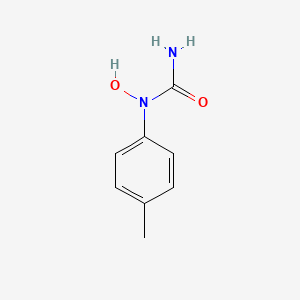
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
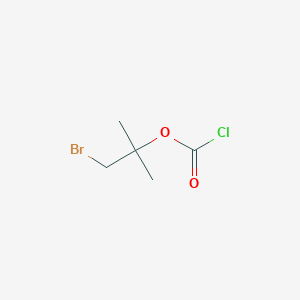
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
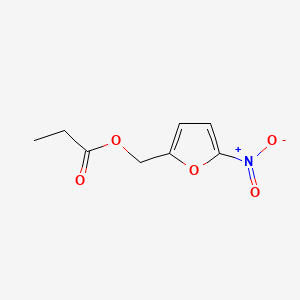
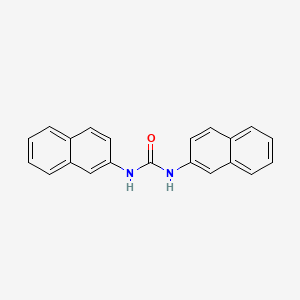
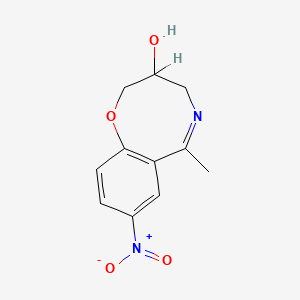
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
